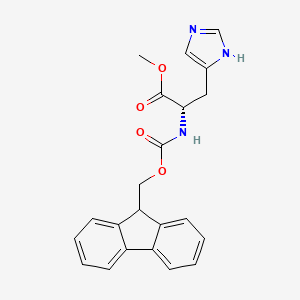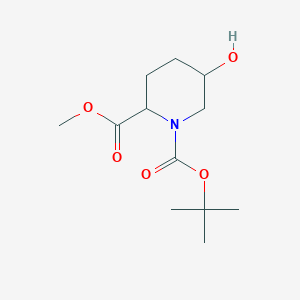
1-(t-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(t-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is a chemical compound with the CAS Number: 1822538-74-8 . It has a molecular weight of 259.3 and its IUPAC name is 1- (tert-butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate . This compound is used in scientific research and has potential applications in drug discovery, polymer synthesis, and catalysis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.3 .Wissenschaftliche Forschungsanwendungen
Environmental Science and Biodegradation
Research into the environmental fate, behavior, and biodegradation of compounds structurally related to 1-(t-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, such as parabens and ether oxygenates, highlights the scientific community's interest in understanding how these substances interact with ecosystems. For example, the study by Haman et al. (2015) reviews the occurrence, fate, and behavior of parabens in aquatic environments, pointing out the need for further studies on their biodegradability and potential to form more stable and toxic chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015). Similarly, Thornton et al. (2020) discuss the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, emphasizing the role of microbial communities in decomposing such compounds (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Food Safety and Antioxidants
The safety assessment of food additives related to antioxidant properties, as discussed by Williams, Iatropoulos, and Whysner (1999), provides an example of research into the toxicology and potential health benefits of chemical additives. This research could be relevant when considering the safety and efficacy of related chemical compounds as food preservatives or additives (Williams, Iatropoulos, & Whysner, 1999).
Medical Research and Drug Development
Studies on the behavioral pharmacology and potential therapeutic applications of compounds with similar functional groups or structural elements provide insights into the medical relevance of 1-(t-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. For instance, the review by Hudzik et al. (2003) on AR-A000002, a selective 5-HT1B antagonist, suggests the utility of certain chemical structures in treating anxiety and affective disorders (Hudzik, Yanek, Porrey, Evenden, Paronis, Mastrangèlo, Ryan, Ross, & Stenfors, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-hydroxypiperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKQPFVBRJQINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

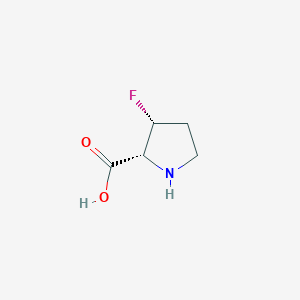
![2-Bromo-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B6327184.png)
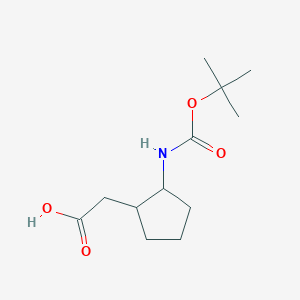

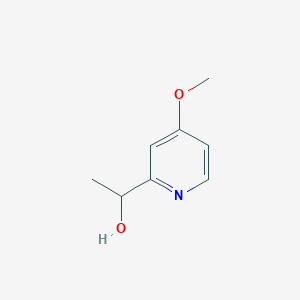


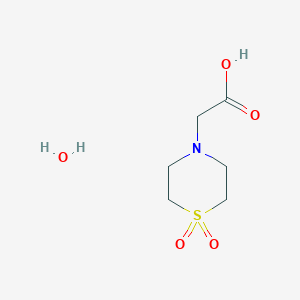
![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)




